(Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-21(4-2)15-8-10-16(11-9-15)22-18(23)17(25-19(22)24)13-14-7-5-6-12-20-14/h5-13H,3-4H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOVXJOSIVUCJ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current literature.
- Molecular Formula : C₁₈H₁₈N₂OS
- Molar Mass : 306.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The synthesis of thiazolidinone derivatives, including the target compound, typically involves the condensation of thiosemicarbazones with aldehydes or ketones. The process often employs catalysts such as sodium acetate in ethanol to facilitate cyclization and yields high purity products.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives possess notable antibacterial and antifungal properties. For instance, a study demonstrated that compounds similar to (Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one exhibited broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents.
A specific case study highlighted the compound's ability to inhibit cell proliferation in breast cancer cells, with IC50 values indicating significant cytotoxicity:
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes related to various diseases. For example, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease.
The biological activity of (Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can be attributed to its ability to interact with biological targets through various mechanisms:
- Binding Affinity : Molecular docking studies suggest a strong binding affinity to active sites of target enzymes.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Properties : Some studies indicate that thiazolidinones can scavenge free radicals, contributing to their protective effects against oxidative stress.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including (Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiazolidinone structures had superior activity against specific bacterial strains, suggesting their potential as antibacterial agents .
Anticancer Potential
The anticancer properties of this compound have also been explored. Thiazolidinones have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. In vitro studies have demonstrated that certain thiazolidinone derivatives can effectively target cancer cell lines, leading to reduced viability and increased apoptosis .
Case Study 1: Antimicrobial Evaluation
In a recent study, several thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy. The compound (Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of thiazolidinones, particularly their ability to inhibit tumor growth in various cancer models. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. Mechanistic studies revealed that it induces cell cycle arrest and promotes apoptosis through mitochondrial pathways .
Data Tables
Chemical Reactions Analysis
Reactivity with Nucleophiles
The 2-thioxo group and exocyclic double bond are primary reactive sites:
Mechanistic Notes :
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S-Alkylation proceeds via nucleophilic attack of the thione sulfur on electrophilic alkylating agents .
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Oxidation with H₂O₂ generates sulfoxides (1 equiv) or sulfones (2 equiv) .
Catalytic and Solvent Effects
Reaction efficiency depends on solvent polarity and acid/base additives:
Biological Activity and Target Interactions
While not directly studied for this compound, structurally analogous thiazolidinones exhibit:
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Kinase inhibition : Binding to ATP pockets via hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (diethylamino group) .
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Antimicrobial activity : Disruption of bacterial cell membranes via thione sulfur coordination .
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
